molecular formula C11H16N4O3 B14575929 8-(1-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 61639-79-0

8-(1-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14575929
CAS No.: 61639-79-0
M. Wt: 252.27 g/mol
InChI Key: UXKUXTAFMDTXBS-UHFFFAOYSA-N
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Description

8-(1-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. This compound is structurally related to xanthine, a purine base found in most human body tissues and fluids, as well as other organisms. The compound’s unique structure includes a hydroxybutyl group attached to the purine ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the purine ring. One common method involves the reaction of 1,3-dimethylxanthine with 1-bromo-1-butanol under basic conditions to introduce the hydroxybutyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-(1-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the purine ring or the hydroxybutyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield a carboxylic

Properties

CAS No.

61639-79-0

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

8-(1-hydroxybutyl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C11H16N4O3/c1-4-5-6(16)8-12-7-9(13-8)14(2)11(18)15(3)10(7)17/h6,16H,4-5H2,1-3H3,(H,12,13)

InChI Key

UXKUXTAFMDTXBS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC2=C(N1)C(=O)N(C(=O)N2C)C)O

Origin of Product

United States

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